3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one
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Overview
Description
3-(Phenoxymethyl)-2-oxaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the oxaspiro ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxaspiro ring system.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-Phenethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one is unique due to its specific oxaspiro ring system and phenoxymethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62668-46-6 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-(phenoxymethyl)-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C16H20O3/c17-15-16(9-5-2-6-10-16)11-14(19-15)12-18-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
VRKSFTLYWLVTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OC2=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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